1-O-Acetyl-6beta-O-Isobutyrylbritannilactone
Description
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone (CAS 1087072-50-1) is a sesquiterpene lactone derivative of the parent compound Britannilactone (CAS 33620-72-3), isolated from Inula britannica and related species. Its molecular formula is C₂₁H₃₀O₆ with a molecular weight of 378.5 g/mol . The structure features a 15-membered germacranolide skeleton modified with two ester groups:
Properties
Molecular Formula |
C21H30O6 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(3aR,4R,7aR)-5-(5-acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12?,16-,18-,19+/m1/s1 |
InChI Key |
XHBHYMSLBWDFRZ-MAUKLKHJSA-N |
Isomeric SMILES |
CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Materials: Sesquiterpenoid lactones are typically synthesized from naturally occurring precursors or via total synthesis routes starting from simpler cyclic compounds such as benzofuran derivatives or related oxygenated cyclic frameworks.
- Functional Group Introduction: The acetyl and isobutyryl groups are introduced through selective esterification reactions on hydroxyl groups present in the lactone framework.
- Stereochemical Control: The stereochemistry at positions 1 and 6 (beta orientation) is controlled through the use of chiral catalysts or chiral starting materials, ensuring the correct 3D configuration of the molecule.
- Protection and Deprotection Steps: Protecting groups may be used to mask sensitive hydroxyl groups during selective acylation steps.
Specific Preparation Insights
- The compound’s structure suggests that the acetylation at the 1-OH position and isobutyrylation at the 6beta-OH position are key steps in its preparation.
- Typical reagents for these acylation steps include acetic anhydride or acetyl chloride for acetylation and isobutyryl chloride or isobutyric anhydride for isobutyrylation, often in the presence of a base such as pyridine or triethylamine to scavenge the released acid.
- The lactone core is likely formed via intramolecular esterification or cyclization steps under acidic or dehydrating conditions.
- Purification is commonly achieved by chromatographic techniques such as silica gel column chromatography using solvents like chloroform, dichloromethane, or ethyl acetate, where the compound shows good solubility.
Example Synthetic Route (Hypothetical Based on Related Sesquiterpenoids)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of sesquiterpenoid lactone core | Cyclization of precursor under acidic conditions | Lactone intermediate |
| 2 | Selective acetylation at 1-OH | Acetic anhydride, pyridine, 0°C to RT | 1-O-acetyl intermediate |
| 3 | Selective isobutyrylation at 6beta-OH | Isobutyryl chloride, triethylamine, 0°C to RT | 1-O-Acetyl-6beta-O-isobutyryl derivative |
| 4 | Purification | Silica gel chromatography | Pure this compound |
Quality Control and Characterization
- The compound is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) to confirm purity and structure.
- The compound appears as a powder, soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone.
- Storage conditions recommend desiccation at -20°C to maintain stability.
Summary Table of Key Chemical and Preparation Data
| Property/Parameter | Data/Description |
|---|---|
| Molecular Formula | C21H30O6 |
| Molecular Weight | 378.45 g/mol |
| Chemical Name | [(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |
| Physical Appearance | Powder |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Key Functional Groups | Lactone, Acetyl ester, Isobutyryl ester |
| Typical Acylation Reagents | Acetic anhydride, Isobutyryl chloride |
| Purification Method | Silica gel chromatography |
| Storage Conditions | Desiccate at -20°C |
Chemical Reactions Analysis
Hydrolysis Reactions
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone can undergo hydrolysis under acidic or basic conditions to yield corresponding acids and alcohols. The reaction can be represented as follows:
Esterification Reactions
The compound can also react with alcohols to form esters, enhancing its solubility and bioavailability:
Biological Activity and Mechanism of Action
Research has demonstrated that this compound exhibits significant inhibition against soluble epoxide hydrolase, which is crucial in modulating inflammatory responses. The mechanism involves binding to specific residues within the enzyme's active site, disrupting its function and leading to reduced levels of pro-inflammatory mediators such as NO, TNF-alpha, and IL-6 .
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrolysis | This compound + H2O | Acids and Alcohols | Acidic/Basic conditions |
| Esterification | Alcohols + this compound | Esters | Catalytic conditions |
| Inhibition Reaction | This compound + sEH | Inhibited sEH activity | Physiological conditions |
-
Research Findings and Implications
Recent studies indicate that this compound not only serves as a potent inhibitor of soluble epoxide hydrolase but also demonstrates cytotoxic effects on various tumor cell lines . These findings suggest its potential as a therapeutic agent in treating inflammation-related diseases and certain cancers.
The chemical reactions involving this compound highlight its versatility and importance in medicinal chemistry. Ongoing research into its mechanisms of action and potential therapeutic applications will further elucidate its role in pharmacology.
This detailed analysis underscores the significance of understanding chemical reactions associated with bioactive compounds like this compound, paving the way for future studies aimed at drug development and therapeutic interventions.
Scientific Research Applications
Scientific Research Applications of 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone
This compound is a sesquiterpene lactone isolated from Inula britannica flowers, demonstrating significant cytotoxicity against tumor cells . It is also known as compound 5 in some studies . This compound, along with other sesquiterpene lactones from Inula britannica, has been investigated for its anti-tumor activity .
Anti-inflammatory Effects
Research indicates that this compound, along with britannilactone (BL), 1-O-acetylbritannilactone (ABLO), and 1,6-O,O-diacetylbritannilactone (ABLOO), can be isolated from chloroform extract and identified . Studies on these compounds have shown that acetyl side groups enhance their inhibitory action on LPS/IFN-gamma-induced iNOS and COX-2 expression . The inhibiting activity is positively correlated with the number of acetyl side groups . Specifically, ABLOO markedly inhibits the phosphorylation of IKKbeta, leading to a decrease in IkappaBalpha degradation and phosphorylation induced by LPS/IFN-gamma, which suppresses NF-kappaB nuclear translocation and activity . This suggests that the addition of acetyl moieties enhances cellular penetration, giving ABLOO the most potent anti-inflammatory effect and making it a potential candidate for therapeutic development for inflammatory diseases .
Melanogenesis Inhibition
6-O-isobutyrylbritannilactone (IBL), a sesquiterpene isolated from Inula britannica, has been identified as a potential natural melanogenesis inhibitor . Studies on B16F10 melanocytes and zebrafish embryos revealed that IBL reduces 3-isobutyl-1-methylxanthine (IBMX)-induced melanin production in a dose-dependent manner . It also inhibits melanin synthesis and tyrosinase expression by modulating ERK, phosphoinositide 3-kinase (PI3K)/AKT, and CREB signaling pathways . Furthermore, tests using zebrafish embryos showed significantly reduced pigmentation in IBL-treated specimens compared to controls, indicating its antimelanogenic activity .
Soluble Epoxide Hydrolase Inhibition
Inula japonica has yielded a new sesquiterpenoid inulajaponoid A, along with five known compounds including 1-O-acetyl-6-O-isobutyrylbritannilactone . These compounds were found to have a sEH inhibitory effect, suggesting their potential as anti-inflammatory agents .
Cytotoxicity to Tumor Cells
This compound has demonstrated significant cytotoxicity to tumor cells, which makes it a candidate for further research into cancer therapeutics .
Data Table of Biological Activities
Hydrogels in Therapeutic Applications
Mechanism of Action
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone exerts its effects through its cytotoxic properties. The exact molecular targets and pathways involved are not fully understood, but it is known to induce cell death in tumor cells .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Addition of acetyl (+42.03 g/mol) or isobutyryl (+84.07 g/mol) groups increases molecular weight compared to the parent Britannilactone.
- 1-O-Acetyl-6β-O-Isobutyrylbritannilactone and its 6α-O-(2-methylbutyryl) analogue share the same molecular formula but differ in stereochemistry at the 6-position .
Stereochemical Variations :
- The β- vs. α-configuration at the 6-position (e.g., 6β-O-isobutyryl vs. 6α-O-(2-methylbutyryl) groups) may influence molecular conformation, solubility, and target binding .
Functional Group Diversity: Diacetylated derivatives (e.g., 1,6-O,O-Diacetylbritannilactone) exhibit higher polarity than mono-substituted analogues due to additional acetyl groups.
Biological Activity
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is a sesquiterpene lactone derived from the flower heads of Inula britannica. This compound has garnered attention for its significant biological activities, particularly its cytotoxic properties, which make it a promising candidate for cancer research and therapeutic applications.
- Chemical Formula : C21H30O6
- Molecular Weight : 378.5 g/mol
- CAS Number : 1087072-50-1
- Purity : ≥98% .
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways that regulate cell growth and apoptosis. It has been shown to inhibit tumor cell proliferation and induce apoptosis through modulation of key signaling molecules and transcription factors. The exact molecular targets are still under investigation, but its cytotoxic effects are well-documented .
Biological Activity Overview
This compound exhibits various biological activities, including:
- Cytotoxicity : Demonstrated significant cytotoxic effects against various tumor cell lines, making it a candidate for cancer treatment.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish this conclusively.
- Anti-inflammatory Effects : Some studies indicate that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key differences:
| Compound Name | Cytotoxicity | Antimicrobial Activity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | High | Potential | Yes |
| 1,6-Di-O-acetylbritannilactone | Moderate | Limited | No |
| 1-O-Acetylbritannilactone | Low | No | Yes |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Study : A study evaluated the compound's effects on various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Mechanistic Insights : Research investigating the mechanism revealed that the compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential in tumor cells, further supporting its role as a potential anticancer agent .
- Synergistic Effects : A recent study examined the combined effects of this compound with other chemotherapeutic agents, revealing enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapy .
Q & A
Q. How can researchers address batch-to-batch variability in natural product-derived samples of this compound?
- Methodological Answer :
- Implement quality-by-design (QbD) approaches during extraction, monitoring critical process parameters (CPPs) like pH and temperature.
- Use LC-MS/MS to fingerprint each batch and correlate chemical profiles with bioactivity.
- Consider semi-synthesis to ensure a stable supply of the core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
